3,4,5-trimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
Description
This compound features a 3,4,5-trimethoxybenzamide core linked via an ethyl chain to a pyridazinone ring substituted with a thiophen-2-yl group. The trimethoxybenzoyl moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and bioavailability . The pyridazinone-thiophene moiety introduces heterocyclic diversity, which may influence electronic properties and receptor binding.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-26-15-11-13(12-16(27-2)19(15)28-3)20(25)21-8-9-23-18(24)7-6-14(22-23)17-5-4-10-29-17/h4-7,10-12H,8-9H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEPCTCTALFSHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4,5-trimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is with a molar mass of 415.46 g/mol. Its structure features a benzamide core substituted with three methoxy groups and a pyridazinyl-thiophene moiety, which may contribute to its biological properties .
Anticancer Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, some analogs have shown promising results in inhibiting cancer cell proliferation with IC50 values less than 1 µM. The mechanism often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines .
Case Study:
A study evaluated the anticancer activity of similar benzamide derivatives against human cancer cell lines. The results demonstrated that specific modifications in the structure enhanced the cytotoxic effects significantly compared to standard chemotherapeutics .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays showed that it could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The inhibition of these enzymes suggests potential use in treating inflammatory diseases .
Table 1: Inhibition of COX Enzymes by Benzamide Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 3,4,5-trimethoxy-N-benzamide | < 1 | < 1 |
| Standard NSAID | 5 | 5 |
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented, showing activity against various bacterial strains. The presence of the thiophene ring is believed to enhance the interaction with microbial membranes, leading to increased permeability and cell death .
Case Study:
In a comparative study, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications leading to increased lipophilicity improved antimicrobial activity significantly .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The compound's ability to inhibit COX enzymes indicates its potential as an anti-inflammatory agent.
- Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Membrane Interaction: The thiophene moiety enhances membrane permeability, contributing to its antimicrobial effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural features and molecular properties of the target compound with analogs from the evidence:
Pharmacological and Chemical Implications
- Thiophene vs. Fluorophenyl : The thiophene group in the target compound offers sulfur-mediated hydrogen bonding and aromatic interactions, contrasting with the electron-withdrawing fluorine in VUF15485. This difference may alter receptor affinity or metabolic stability .
- Pyridazinone vs. In contrast, the pyrrolidine in VUF15485 could enhance solubility and blood-brain barrier penetration .
- Trimethoxybenzamide vs. Dimethoxyphenethyl : The trimethoxy group (target compound) provides greater steric hindrance and metabolic resistance compared to Rip-B’s dimethoxy group, which may explain differences in bioavailability .
- Molecular Weight and Solubility : The combretastatin analogue (566.56 g/mol) demonstrates reduced solubility due to its bulkier structure, whereas the target compound (419.45 g/mol) and VUF15485 (406.47 g/mol) are more likely to exhibit favorable drug-like properties .
Research Findings and Trends
- Heterocyclic Diversity: Compounds like the target and VUF15485 leverage heterocycles (pyridazinone, pyrrolidine) to modulate target engagement. Pyridazinone derivatives are noted for kinase inhibition, while pyrrolidines are common in CNS-targeting agents .
- Thiophene Integration : highlights thiophen-2-yl groups in other pharmacological contexts, suggesting the target compound’s thiophene may confer unique electronic or binding profiles compared to phenyl or fluorophenyl analogs .
Q & A
Q. What are the recommended synthetic routes for 3,4,5-trimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide?
The compound can be synthesized via a multi-step approach. A common strategy involves:
- Step 1 : Condensation of a 3,4,5-trimethoxybenzoyl precursor with a thiophene-containing pyridazine intermediate. For example, thiophen-2-yl pyridazinone derivatives can be prepared via cyclization reactions using chloroacetic acid and sodium acetate in glacial acetic acid under reflux (8–10 hours) .
- Step 2 : Coupling the benzamide moiety to the pyridazine-thiophene backbone using carbodiimide-based coupling agents (e.g., EDC/HOBt). Ensure inert conditions (argon/nitrogen) to prevent oxidation of methoxy groups.
- Purification : Recrystallization from ethyl acetate/ethanol (3:2) yields pure crystals suitable for X-ray diffraction .
Q. How can the molecular structure of this compound be characterized experimentally?
- X-ray crystallography : Resolve the conformation of the pyridazine ring and thiophene substituents. The pyridazine ring may adopt a puckered "flattened boat" conformation, as observed in related pyrimidine derivatives, with dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) .
- NMR spectroscopy : Confirm methoxy group positions (δ 3.8–4.0 ppm for aromatic OCH₃) and thiophene proton environments (δ 6.5–7.5 ppm).
- Mass spectrometry : Validate molecular weight using high-resolution ESI-MS.
Q. What preliminary pharmacological screening models are suitable for this compound?
- Antimicrobial assays : Test against Gram-positive/negative bacteria and fungi using broth microdilution (MIC determination). Related 3,4,5-trimethoxyphenyl derivatives show activity against Staphylococcus aureus and Candida albicans .
- Enzyme inhibition : Screen for kinase or protease inhibition (e.g., tyrosine kinase or COX-2) due to the pyridazine-thiophene scaffold’s potential interaction with ATP-binding pockets.
Advanced Research Questions
Q. How can synthetic yield be optimized for the pyridazine-thiophene intermediate?
- Reaction conditions : Increase yield (e.g., from 78% to >85%) by optimizing solvent ratios (acetic acid/acetic anhydride) and reaction time (8–12 hours) .
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Byproduct analysis : Use HPLC to monitor side products (e.g., over-oxidized thiophene derivatives) and adjust stoichiometry of sodium acetate to suppress them .
Q. How to resolve contradictions in antimicrobial activity data across studies?
Discrepancies may arise from:
- Strain variability : Use standardized strains (e.g., ATCC controls) and repeat assays under CLSI guidelines.
- Solubility limitations : Improve solubility via co-solvents (DMSO/PEG-400) or derivatization (e.g., prodrug esters) .
- Synergistic effects : Test combinations with known antibiotics (e.g., β-lactams) to identify potentiation effects .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Lipophilicity modulation : Introduce polar groups (e.g., hydroxyls) while retaining the 3,4,5-trimethoxyphenyl core.
- Prodrug design : Synthesize ester or amide prodrugs (e.g., ethyl carboxylate derivatives) to improve membrane permeability .
- Nanocarriers : Encapsulate in PLGA nanoparticles for sustained release, as demonstrated for related benzamide derivatives .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Compare activity of analogs with substituted thiophene (e.g., 3-thienyl vs. 2-thienyl) or pyridazine rings (e.g., 6-oxo vs. 6-thioxo).
- Methoxy group removal : Synthesize des-methoxy analogs to assess the role of 3,4,5-trimethoxy in target binding .
- Pharmacophore mapping : Use docking studies (AutoDock Vina) to identify critical interactions with biological targets (e.g., hydrophobic pockets for methoxy groups) .
Q. What in vitro models are appropriate for mechanistic studies?
- Cell viability assays : Use MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Apoptosis markers : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining).
- Reactive oxygen species (ROS) : Quantify ROS generation via DCFH-DA probes, given the thiophene-pyridazine scaffold’s redox activity .
Methodological Considerations
Q. How to address poor solubility in aqueous buffers during bioassays?
- Co-solvent systems : Use DMSO (≤1% v/v) with PBS or cell culture media.
- Cyclodextrin complexes : Prepare hydroxypropyl-β-cyclodextrin inclusion complexes to enhance solubility without toxicity .
- Surfactant-assisted dispersion : Use Tween-80 or Cremophor EL for in vivo formulations.
Q. What analytical techniques validate purity for publication-quality data?
- HPLC-DAD/MS : Use C18 columns (ACN/water gradient) with UV detection at 254 nm. Purity ≥95% is acceptable for most journals.
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
- Thermogravimetric analysis (TGA) : Rule out solvent residues or decomposition below 200°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
